4-((4-Chlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-chlorophenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a heterocyclic compound that features a thieno[2,3-b]thiopyran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves the reaction of 4-chlorothiophenol with a suitable thieno[2,3-b]thiopyran precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thieno[2,3-b]thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-chlorophenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfur-containing heterocyclic structure. This interaction can modulate biological pathways and lead to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-chlorophenyl)sulfanyl]-3,4-dihydro-1lambda6-thieno[2,3-b]thiopyran-1,1(2H)-dione
- 4-[(4-bromophenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
Uniqueness
4-[(4-chlorophenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is unique due to its specific substitution pattern and the presence of a chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C13H11ClO2S3 |
---|---|
Molecular Weight |
330.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-3,4-dihydro-2H-thieno[2,3-b]thiopyran 1,1-dioxide |
InChI |
InChI=1S/C13H11ClO2S3/c14-9-1-3-10(4-2-9)18-12-5-7-17-13-11(12)6-8-19(13,15)16/h1-5,7,12H,6,8H2 |
InChI Key |
CKPCDESXVWUYJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C(C=CS2)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.